molecular formula C12H15FN2O3 B566864 (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol CAS No. 1233958-43-4

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol

Cat. No.: B566864
CAS No.: 1233958-43-4
M. Wt: 254.261
InChI Key: DOCJRGFQFWNBLW-UHFFFAOYSA-N
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Description

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexanol core with a substituted amino group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanol and 2-fluoro-6-nitroaniline as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to optimize efficiency and consistency. The use of advanced purification methods ensures that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the fluoro or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-4-((2-Chloro-6-nitrophenyl)amino)cyclohexanol
  • (1R,4R)-4-((2-Bromo-6-nitrophenyl)amino)cyclohexanol
  • (1R,4R)-4-((2-Iodo-6-nitrophenyl)amino)cyclohexanol

Uniqueness

(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-fluoro-6-nitroanilino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-10-2-1-3-11(15(17)18)12(10)14-8-4-6-9(16)7-5-8/h1-3,8-9,14,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCJRGFQFWNBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=CC=C2F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693167
Record name 4-(2-Fluoro-6-nitroanilino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-43-4
Record name 4-(2-Fluoro-6-nitroanilino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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